molecular formula C12H11NO3 B1353845 5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one CAS No. 70033-61-3

5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one

Cat. No. B1353845
Key on ui cas rn: 70033-61-3
M. Wt: 217.22 g/mol
InChI Key: JFSCKVXXRWUABD-UHFFFAOYSA-N
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Patent
US07834050B2

Procedure details

To a suspension of kojic acid (1.421 g, 10.00 mmol) in diluted hydrochloric acid (0.52 mL of concentrated hydrochloric acid diluted with 25 mL of water) was added aniline (1.40 mL, 15.4 mmol). The resulting mixture was heated under reflux for 20 h. The mixture, while warn (60° C.), was washed with dichloromethane two times and the organic phase was discarded. The aqueous phase was neutralized with solid sodium carbonate, upon which much off-white precipitate appeared. The mixture stood in a hood overnight. The crude product was isolated by filtration and purified by recrystallization with methanol to give a pale solid (1.064 g, 49%). Mp: 236-238° C. (lit.85 237-240° C.). 1H NMR (d6-DMSO): δ 4.20 (2H, s), 6.47 (1H, s), 7.35 (1H, s), 7.5-7.6 (5H, m). 13C NMR (d6-DMSO): δ 70.9, 102.5, 114.8, 118.2, 118.9, 130.5, 138.7, 146.7, 165.3, 179.5.
Quantity
1.421 g
Type
reactant
Reaction Step One
Quantity
0.52 mL
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Name
Yield
49%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6](=[O:7])[C:5]([OH:8])=[CH:4]O[C:2]=1[CH2:9][OH:10].[NH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>Cl>[OH:8][C:5]1[C:6](=[O:7])[CH:1]=[C:2]([CH2:9][OH:10])[N:11]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:4]=1

Inputs

Step One
Name
Quantity
1.421 g
Type
reactant
Smiles
C1=C(OC=C(C1=O)O)CO
Name
Quantity
0.52 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
1.4 mL
Type
reactant
Smiles
NC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 20 h
Duration
20 h
CUSTOM
Type
CUSTOM
Details
(60° C.)
WASH
Type
WASH
Details
was washed with dichloromethane two times
CUSTOM
Type
CUSTOM
Details
The crude product was isolated by filtration
CUSTOM
Type
CUSTOM
Details
purified by recrystallization with methanol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OC=1C(C=C(N(C1)C1=CC=CC=C1)CO)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.064 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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